4,5-Dichloro-2-fluorobenzotrifluoride

Description

Overview of Benzotrifluoride (B45747) Derivatives in Advanced Synthesis

Benzotrifluoride (α,α,α-trifluorotoluene) and its derivatives are a prominent class of organofluorine compounds with broad applications as key intermediates and building blocks in organic synthesis. wikipedia.org The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This electronic effect, combined with the group's lipophilicity, makes benzotrifluoride derivatives essential precursors for a wide range of products, including crop protection chemicals, pharmaceuticals, and dyes. wikipedia.orgxdbiochems.com Furthermore, benzotrifluoride itself is recognized as a more environmentally friendly solvent alternative to traditional chlorinated solvents for various chemical reactions, including transition-metal-catalyzed and radical reactions. wikipedia.orgrsc.org

Contextualizing 4,5-Dichloro-2-fluorobenzotrifluoride within Fluorinated Aromatic Systems

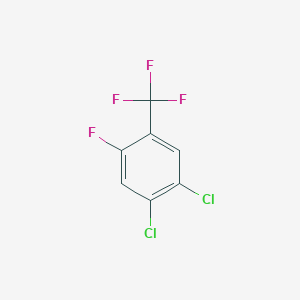

This compound is a polychlorofluorinated aromatic compound. Its structure features a benzene (B151609) ring substituted with a trifluoromethyl group and three halogen atoms (two chlorine, one fluorine) at specific positions. This dense halogenation pattern suggests its role as a specialized chemical intermediate or building block. nbinno.com Compounds with such multifaceted substitution are designed to introduce specific structural motifs into more complex molecules. The combination of the electron-withdrawing trifluoromethyl group and the halogen atoms creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations. nbinno.com It is a member of a broader family of halogenated benzotrifluorides used to synthesize high-value downstream products, particularly in the agrochemical and pharmaceutical sectors where precise control over molecular properties is critical. nbinno.comccspublishing.org.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)6(10)2-5(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKCVPJFSWSMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4,5 Dichloro 2 Fluorobenzotrifluoride

Detailed experimental data for 4,5-dichloro-2-fluorobenzotrifluoride is not extensively reported in publicly available literature. The properties can be estimated based on its molecular structure and comparison with related compounds.

| Property | Value |

| Molecular Formula | C₇H₂Cl₂F₄ |

| Molecular Weight | 233.00 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents; insoluble in water. |

Chemical Reactivity and Mechanistic Investigations of 4,5 Dichloro 2 Fluorobenzotrifluoride

Reactivity of the Trifluoromethyl Group in Multi-Halogenated Systems

The trifluoromethyl (-CF3) group is known for its high stability, which presents challenges for selective transformations. However, recent advancements have enabled the functionalization of the C-F bonds within this moiety.

The selective transformation of a single C-F bond in a trifluoromethyl group is a significant challenge due to the high bond strength. researchgate.net However, methods have been developed to achieve this, often involving the activation of the trifluoromethylarene. One approach utilizes photoredox catalysis to generate a radical anion, which can then undergo fragmentation to cleave a C-F bond and form a difluorobenzylic radical. nih.gov This radical intermediate can then be intercepted by various reagents to introduce new functional groups. nih.gov

Another strategy for selective C-F bond activation involves the use of a hydrosilyl group positioned ortho to the trifluoromethyl group. researchgate.net In the presence of a trityl cation, a hydride is abstracted from the silicon, which then facilitates the cleavage of an adjacent C-F bond. researchgate.net This method has been used for allylation, thiolation, azidation, and chlorination of the trifluoromethyl group. researchgate.net

It's important to note that the electronic properties of the aromatic ring play a crucial role. Electron-withdrawing groups on the trifluoromethylarene can facilitate C-F bond activation. nih.gov Conversely, electron-rich systems can be more resistant to these transformations. nih.gov

Table 1: Methods for Selective C-F Transformations of Trifluoromethylarenes

| Method | Activating Agent/Catalyst | Key Intermediate | Resulting Transformation |

| Photoredox Catalysis | Photoredox catalyst (e.g., P1, P2, P3, P4), light | Arene radical anion, difluorobenzylic radical | Monodefluoroalkylation, hydrodefluorination |

| Ortho-Hydrosilyl Activation | Trityl cation (Tr+), Yb(OTf)3 | Silyl-stabilized carbocation | Allylation, thiolation, azidation, chlorination |

The hydrolysis of the trifluoromethyl group is generally a difficult process due to the strength of the C-F bonds. researchgate.net However, under certain conditions, cleavage of the trifluoromethyl moiety can occur. For instance, the hydrolysis of trifluoromethyl groups on triarylphosphines has been achieved using fuming sulfuric acid and boric acid. rsc.org

Metabolic pathways in certain microorganisms have also been shown to lead to the defluorination of the trifluoromethyl group. researchgate.net This process can be initiated by dihydroxylation of the aromatic ring, which leads to the formation of a phenolate (B1203915) anion. researchgate.net Subsequent electron rearrangement can then displace a fluoride (B91410) ion and lead to the eventual complete defluorination of the trifluoromethyl group. researchgate.net

The stability of the trifluoromethyl group towards hydrolysis is also influenced by the pH of the environment. While generally stable, extreme pH conditions can promote decomposition. researchgate.net

Reactions Involving Aromatic Halogen Substituents

The chlorine and fluorine atoms on the aromatic ring of 4,5-dichloro-2-fluorobenzotrifluoride are susceptible to various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying halogenated aromatic compounds. core.ac.uklboro.ac.uk In molecules like this compound, the presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack. core.ac.uklibretexts.org The fluorine atom, being the most electronegative, is often the most susceptible to displacement by a nucleophile. libretexts.org

The mechanism typically involves a two-step addition-elimination process, where the nucleophile adds to the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uknih.gov The leaving group, in this case, the fluoride ion, is then eliminated to restore aromaticity. libretexts.org The rate of this reaction is highly dependent on the nature of the nucleophile and the presence of activating groups on the aromatic ring. nih.govnih.gov For unactivated or electron-rich fluoroarenes, organic photoredox catalysis can be employed to facilitate the substitution. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. scispace.comresearchgate.net While the direct Suzuki-Miyaura coupling of this compound is not explicitly detailed in the provided context, the reactivity of related halogenated benzotrifluorides suggests its feasibility. Aryl chlorides can participate in Suzuki-Miyaura couplings with organoboron reagents in the presence of a suitable palladium catalyst and base. scispace.comnih.gov

The relative reactivity of the halogen substituents would be a key factor in determining the outcome of such a reaction. Generally, the reactivity of aryl halides in palladium-catalyzed cross-couplings follows the order I > Br > Cl > F. mdpi.com This suggests that the chlorine atoms in this compound would be more likely to undergo cross-coupling than the fluorine atom under typical Suzuki-Miyaura conditions. rsc.org However, specialized catalyst systems have been developed to enable the coupling of less reactive aryl fluorides. mdpi.com

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

| Component | Example | Role |

| Aryl Halide | This compound (hypothetical) | Electrophile |

| Organoboron Reagent | Arylboronic acid, Alkyltrifluoroborate | Nucleophile |

| Palladium Catalyst | Pd(OAc)2, PdCl2(dppf) | Catalyst |

| Ligand | RuPhos, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K3PO4, Cs2CO3 | Activates the organoboron reagent |

| Solvent | THF, n-butanol | Reaction medium |

The oxidation and reduction chemistry of halogenated benzotrifluorides involves changes in the oxidation states of the constituent atoms. libretexts.orgpressbooks.pub The trifluoromethyl group is generally resistant to oxidation due to the high electronegativity of the fluorine atoms. However, the aromatic ring can undergo oxidation, particularly in the presence of strong oxidizing agents.

Reduction of the trifluoromethyl group can be achieved under specific conditions. For example, photoredox catalysis can be used for the hydrodefluorination of trifluoromethylarenes, converting the -CF3 group to a -CF2H group. nih.govacs.org This process involves the transfer of electrons to the trifluoromethylarene, leading to the cleavage of a C-F bond. nih.gov The reduction of aryl halides, including chlorides and fluorides, can also be accomplished using various reducing agents, often in the presence of a catalyst. youtube.com The electrochemical reduction of halogenated benzotrifluorides has also been studied, providing insights into the mechanisms of C-F and C-Cl bond cleavage.

Lack of Publicly Available Research Data Precludes Mechanistic Analysis of this compound

A thorough investigation of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the chemical reactivity and mechanistic details of this compound. Despite extensive searches for computational studies on its reaction pathways and spectroscopic monitoring of its kinetics, no specific studies detailing these aspects for this particular compound could be identified.

The field of chemical synthesis and methodology heavily relies on detailed mechanistic investigations to understand and optimize reaction outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping potential energy surfaces, identifying transition states, and elucidating the step-by-step pathways of chemical transformations. nih.gov Similarly, spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are routinely employed for real-time monitoring of reaction kinetics, allowing for the observation of intermediates and the determination of rate laws. beilstein-journals.orged.ac.uk

However, in the case of this compound, it appears that such detailed mechanistic studies have not been published in the accessible scientific domain. While general principles of aromatic substitution and the reactivity of related fluorinated and chlorinated benzotrifluorides are established, a specific analysis of the title compound is absent. The interplay of the two chloro substituents, the fluoro group, and the trifluoromethyl group on the benzene (B151609) ring would present a unique electronic and steric environment, making direct extrapolation from simpler analogues speculative.

Without experimental or computational data, any discussion on the reaction mechanism elucidation for this compound would be unfounded. The generation of data tables on reaction intermediates, transition state energies, or kinetic parameters is therefore not possible.

This lack of information highlights a potential area for future research. A comprehensive study involving computational modeling and spectroscopic analysis would be necessary to characterize the reactivity of this compound and provide the foundational data required for its potential application in synthetic chemistry.

Role of 4,5 Dichloro 2 Fluorobenzotrifluoride As a Versatile Chemical Intermediate

A Building Block for Complex Organic Molecules

The inherent chemical characteristics of 4,5-Dichloro-2-fluorobenzotrifluoride make it an excellent starting point for the construction of intricate molecular architectures. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, while the chlorine and fluorine atoms provide sites for various chemical transformations. This combination of features allows chemists to selectively modify the molecule and introduce new functionalities, paving the way for the synthesis of highly specialized compounds.

Synthetic Pathways to Advanced Aromatic Compounds

The strategic placement of halogen atoms on the benzotrifluoride (B45747) core opens up numerous possibilities for synthetic diversification. These halogens can be selectively targeted in various reactions to build more complex aromatic systems, including substituted diphenyl ethers and halogenated phenyl isocyanates, which are themselves important intermediates in several industries.

Derivatization into Substituted Diphenyl Ethers

Substituted diphenyl ethers are a significant class of compounds with applications ranging from pharmaceuticals to herbicides. The synthesis of these ethers can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a phenoxide displaces a halogen atom on an activated aromatic ring. The electron-withdrawing nature of the trifluoromethyl group in this compound activates the attached benzene (B151609) ring, making the chlorine and fluorine atoms susceptible to nucleophilic attack.

While direct experimental data on the reaction of this compound with various phenols is not extensively detailed in publicly available literature, the principles of SNAr on analogous fluorinated aromatic compounds are well-established. For instance, the synthesis of fluorinated poly(arylene ether)s is often achieved through the nucleophilic aromatic substitution polycondensation of highly fluorinated aromatic compounds, like decafluorobiphenyl, with diphenols. researchgate.netbwise.krmdpi.comrsc.org This process relies on the activation of the C-F bond by the electron-withdrawing groups on the aromatic ring.

Another established method for the formation of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenoxide. google.comarkat-usa.orgscielo.org.mxgoogle.com This reaction is particularly useful for aryl halides that are less reactive in traditional SNAr reactions.

Table 1: Potential Synthetic Routes to Substituted Diphenyl Ethers from this compound

| Reaction Type | Reactants | General Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | This compound, Substituted Phenol, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF, DMSO), Heat | Substituted 4,5-dichloro-2-(phenoxy)benzotrifluoride or 2-chloro-4,5-di(phenoxy)benzotrifluoride |

| Ullmann Condensation | This compound, Substituted Phenol, Copper Catalyst, Base | High temperature, Inert atmosphere | Substituted 4,5-dichloro-2-(phenoxy)benzotrifluoride or 2-chloro-4,5-di(phenoxy)benzotrifluoride |

Synthesis of Halogenated Phenyl Isocyanates

Halogenated phenyl isocyanates are important reactive intermediates used in the synthesis of a variety of products, including polyurethanes, pesticides, and pharmaceuticals. The preparation of 4,5-dichloro-2-fluorophenyl isocyanate from a derivative of this compound is a feasible synthetic transformation. A common route to phenyl isocyanates involves the phosgenation of the corresponding aniline (B41778).

Therefore, the synthesis of 4,5-dichloro-2-fluorophenyl isocyanate would likely proceed through a two-step sequence starting from this compound:

Nitration: Introduction of a nitro group onto the aromatic ring to produce a 4,5-dichloro-2-fluoro-x-nitrobenzotrifluoride intermediate.

Reduction: The nitro group is then reduced to an amino group to yield 4,5-dichloro-2-fluoro-x-aminobenzotrifluoride (4,5-dichloro-2-fluoroaniline derivative).

Phosgenation: The resulting aniline is reacted with phosgene (B1210022) or a phosgene equivalent to form the target isocyanate.

Precursor in Specialized Chemical Synthesis

The utility of this compound extends to its role as a precursor in the creation of specialized materials and as a key intermediate in multi-step organic syntheses for a variety of applications.

Construction of Fluorinated Polymers (based on related compounds)

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The synthesis of these polymers often involves the polycondensation of functionalized monomers. While there is no direct evidence of this compound itself being used as a monomer, its structural motifs are relevant to the construction of fluorinated polymers.

For instance, the synthesis of fluorinated poly(arylene ether)s is a well-established field. researchgate.netbwise.krmdpi.comrsc.org These polymers are typically prepared through the nucleophilic aromatic substitution reaction between a bisphenol and a highly activated dihaloaromatic compound. A di-functionalized derivative of this compound, for example, a dihydroxy derivative, could potentially serve as a monomer in such polycondensation reactions. The presence of the trifluoromethyl group would be expected to enhance the properties of the resulting polymer, such as its thermal stability and solubility in organic solvents.

Table 2: Potential Role of this compound Derivatives in Polymer Synthesis

| Polymer Type | Potential Monomer Derivative | Polymerization Method | Key Properties of Resulting Polymer |

| Poly(arylene ether) | Dihydroxy-4,5-dichloro-2-fluorobenzotrifluoride | Nucleophilic Aromatic Substitution Polycondensation | High thermal stability, chemical resistance, low dielectric constant |

Intermediates in Organic Synthesis for Diverse Applications

The strategic placement of multiple halogen atoms and a trifluoromethyl group makes this compound a valuable intermediate for the synthesis of a wide range of fine chemicals, particularly in the agrochemical and pharmaceutical industries. google.com The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their biological activity and metabolic stability. researchgate.netnih.gov

Halogenated benzotrifluorides are common starting materials in the synthesis of herbicides and insecticides. nih.gov The specific substitution pattern of this compound could be leveraged to create novel active ingredients with tailored properties. For example, the chlorine and fluorine atoms can be selectively replaced or modified to introduce different functional groups, leading to a library of compounds for biological screening.

In the pharmaceutical sector, fluorinated compounds are increasingly prevalent in drug discovery. The presence of fluorine can improve a drug's potency, selectivity, and pharmacokinetic profile. cynorlaboratories.com As a highly functionalized building block, this compound offers a scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Advanced Spectroscopic Characterization and Computational Studies

Structural Elucidation Techniques

Spectroscopic methods are fundamental to confirming the molecular structure, identifying impurities, and understanding the three-dimensional arrangement of atoms in 4,5-Dichloro-2-fluorobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is highly sensitive in NMR experiments, and its chemical shifts are very responsive to the electronic environment. In this compound, two distinct fluorine environments are present: the single fluorine atom attached directly to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

-CF₃ Group: The trifluoromethyl group is expected to appear as a singlet in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. Its chemical shift is influenced by the substitution pattern on the benzene (B151609) ring. For comparison, the ¹⁹F NMR signal for the -CF₃ group in the related compound 1,2-Dichloro-4-(trifluoromethyl)benzene appears at approximately -62.4 ppm. rsc.org

Aromatic -F: The single fluorine atom on the ring will exhibit coupling to the neighboring aromatic proton and potentially longer-range couplings to the -CF₃ group. Its chemical shift is sensitive to the presence of the adjacent chloro and trifluoromethyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts and, notably, the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are diagnostic.

The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

The aromatic carbons will show characteristic shifts and couplings depending on their proximity to the fluorine and chlorine substituents. The carbon directly bonded to the aromatic fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.

Due to the lack of specific experimental data, predicted NMR values based on computational models are invaluable.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -C F₃ | Quartet | ¹JCF ≈ 272 | |

| Aromatic C -F | Doublet of Quartets | ¹JCF (large), ⁿJCF (small) | |

| ¹⁹F (-CF₃) | Singlet | ||

| ¹⁹F (Aromatic) | Multiplet | ||

| Note: This table presents expected patterns and approximate values based on related compounds. Actual experimental values may vary. |

Mass Spectrometry (GC-MS) for Molecular Identity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for verifying the molecular weight of this compound and for identifying and quantifying any impurities. ufl.edu In a typical GC-MS analysis, the compound is first separated from other components in a mixture by the gas chromatograph before being ionized and fragmented in the mass spectrometer.

Electron Ionization (EI) is a common method that leads to predictable fragmentation patterns. ufl.edu The resulting mass spectrum serves as a molecular fingerprint. For this compound (molecular weight: 232.00 g/mol ), the mass spectrum would be expected to show:

A molecular ion peak (M⁺) at m/z corresponding to the molecular weight, exhibiting a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Fragment ions resulting from the loss of atoms or groups. Common fragmentation pathways for such molecules include the loss of a fluorine or chlorine atom, or the loss of the CF₃ group. The detection of a [M-CF₃]⁺ fragment would be a strong indicator of the benzotrifluoride (B45747) structure.

Impurity profiling by GC-MS allows for the detection of starting materials, by-products from the synthesis, or degradation products, ensuring the purity of the compound.

| Ion Type | Expected m/z | Notes |

| Molecular Ion [M]⁺ | ~232 | Isotopic pattern for Cl₂ is characteristic. |

| Fragment [M-F]⁺ | ~213 | Loss of a fluorine atom. |

| Fragment [M-Cl]⁺ | ~197 | Loss of a chlorine atom. |

| Fragment [M-CF₃]⁺ | ~163 | Loss of the trifluoromethyl group. |

| Note: This table is predictive. The relative intensities of the peaks would depend on the stability of the ions. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (for related compounds)

X-ray crystallography provides precise information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures, such as N-[4-(trifluoromethyl)phenyl]benzamide, offers insights into the conformational preferences and packing of molecules containing a trifluoromethylphenyl moiety. iucr.org

In a hypothetical crystal structure of this compound, key features would include:

The planarity of the benzene ring.

The precise C-Cl, C-F, and C-C bond lengths and angles, which can be influenced by steric and electronic effects of the substituents.

Intermolecular interactions, such as halogen bonding (Cl···Cl or Cl···F interactions) or π-π stacking between the aromatic rings, which govern the crystal packing.

These solid-state interactions are crucial for understanding the physical properties of the material, such as its melting point and solubility.

Computational Chemistry and Molecular Modeling

Computational methods are essential for complementing experimental data, predicting properties, and providing a deeper understanding of the electronic nature of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry, orbital energies, and electron distribution for this compound.

Molecular Geometry: DFT calculations can predict bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography for validation.

Electronic Properties: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Reactivity Prediction: DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule might interact with other reagents. For this compound, the regions around the electronegative fluorine and chlorine atoms would be expected to be electron-rich, while the aromatic ring's π-system and the carbon of the -CF₃ group would be influenced by the strong electron-withdrawing nature of the substituents.

Prediction of Spectroscopic Properties and Conformational Analysis

A significant application of computational chemistry is the prediction of spectroscopic data, which is particularly useful when experimental data is unavailable. nih.gov

NMR Spectra Prediction: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus and, consequently, predict the ¹³C and ¹⁹F NMR chemical shifts. nih.gov These predictions, when properly scaled against experimental data from a set of known compounds, can achieve high accuracy, often with a deviation of only a few ppm. nih.govacs.org This allows for the confident assignment of experimental spectra or provides a reliable estimate in their absence.

Conformational Analysis: For molecules with rotatable bonds, computational methods can be used to determine the relative energies of different conformations. While this compound has limited conformational flexibility, calculations can determine the preferred orientation of the -CF₃ group relative to the plane of the aromatic ring, which is typically a low-energy staggered conformation.

Computational studies thus provide a powerful predictive framework for understanding the properties of this compound, guiding experimental work and aiding in the interpretation of complex spectroscopic data.

Environmental Fate and Biotransformation Research

Photochemical Degradation Pathways

The degradation of aromatic compounds by sunlight is a key environmental attenuation process. The presence of a trifluoromethyl group and halogen substituents on the benzene (B151609) ring of 4,5-Dichloro-2-fluorobenzotrifluoride influences its photochemical behavior.

Direct photolysis involves the absorption of light by a molecule, leading to its chemical alteration. For trifluoromethyl arenes, a notable photochemical reaction is the hydrolysis of the trifluoromethyl group, which results in the formation of a carboxylic acid and the release of fluoride (B91410) ions. This process, known as photodefluorination, is a recognized degradation pathway for some benzotrifluoride (B45747) derivatives when exposed to UV irradiation in aqueous environments.

The nature and position of substituents on the benzene ring play a critical role in the direct photochemical reactivity of the trifluoromethyl group. Research on a range of monosubstituted benzotrifluorides has demonstrated that the electronic properties of the substituents significantly impact photodefluorination rates.

Strong electron-donating groups (EDGs), such as amino (-NH₂) and hydroxyl (-OH) groups, have been found to enhance the reactivity of the trifluoromethyl group toward photohydrolysis. nih.gov Conversely, electron-withdrawing groups (EWGs) tend to result in lower quantum yields for fluoride production. nih.gov The presence of chlorine and fluorine atoms, which are electron-withdrawing, on the aromatic ring of this compound would be expected to influence its photochemical stability. Based on the general trends observed for other halogenated benzotrifluorides, the chloro and fluoro substituents would likely decrease the rate of direct photodefluorination compared to benzotrifluorides with electron-donating groups.

The following table summarizes the observed effects of different substituents on the photodefluorination quantum yields of various benzotrifluoride derivatives, providing a basis for estimating the photochemical behavior of this compound.

| Substituent Group | Electronic Effect | Observed Impact on Photodefluorination Quantum Yield |

|---|---|---|

| -NH₂ (Amino) | Strong Electron-Donating | High |

| -OH (Hydroxyl) | Strong Electron-Donating | High |

| -NHCH₃ (Methylamino) | Strong Electron-Donating | High |

| -COCH₃ (Acetyl) | Electron-Withdrawing | Low |

| -CN (Cyano) | Electron-Withdrawing | Low |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Low |

| -Cl (Chloro) | Electron-Withdrawing | Expected to be Low |

| -F (Fluoro) | Electron-Withdrawing | Expected to be Low |

Microbial Transformation and Biodegradation Studies

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biodegradation of halogenated aromatic compounds, including those containing fluorine, has been the subject of extensive research.

The carbon-fluorine bond is exceptionally strong, making enzymatic defluorination a challenging biochemical process. nih.gov Nevertheless, certain microbial enzymes have been shown to catalyze the cleavage of this bond. One of the well-studied enzymatic systems capable of initiating the degradation of aromatic compounds is the toluene (B28343) dioxygenase (TDO) pathway, found in bacteria such as Pseudomonas putida F1. nih.govsemanticscholar.org

Toluene dioxygenase is a multicomponent enzyme system that can co-metabolize a wide range of substituted aromatic compounds. ethz.chresearchgate.net While direct evidence for the transformation of this compound by TDO is not available, the enzyme is known to act on chlorinated and fluorinated benzenes. ethz.chethz.ch The initial reaction involves the insertion of two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. nih.gov This dihydroxylated intermediate can then be further metabolized, potentially leading to ring cleavage and eventual mineralization. The presence of multiple halogen substituents on this compound may, however, hinder its effective binding to the active site of TDO and subsequent enzymatic transformation. researchgate.net

Identifying the products of microbial transformation is essential for understanding degradation pathways and assessing the environmental impact of the parent compound. For chlorinated aromatic compounds, biodegradation can proceed through various mechanisms, including hydroxylation, dechlorination, and ring cleavage. frontiersin.orgnih.gov

In the context of this compound, potential biotransformation products could arise from the initial attack by dioxygenase enzymes. This could lead to the formation of chlorinated and fluorinated catechols. Subsequent enzymatic reactions could result in the removal of chlorine atoms (dechlorination) or the cleavage of the aromatic ring. The trifluoromethyl group itself may also be subject to transformation, although this is generally considered a more recalcitrant moiety.

Given the lack of specific studies on this compound, the identification of its biotransformation products remains a subject for future research. Studies on the biotransformation of other chlorinated compounds have identified a range of metabolites, including hydroxylated and dechlorinated derivatives. nih.govnih.govresearchgate.net

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are necessary for the detection and quantification of this compound in environmental matrices such as soil, water, and air. The choice of analytical technique depends on the physicochemical properties of the compound and the complexity of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com Given the likely volatility of this compound, GC-MS would be a suitable method for its analysis. The use of tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and sensitivity, which is particularly useful for complex environmental samples. gcms.cz

High-performance liquid chromatography (HPLC) is another versatile analytical technique that can be used for the separation and quantification of a wide range of organic compounds. wur.nlrsc.org For the analysis of halogenated aromatic compounds, HPLC is often coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) to achieve high sensitivity and specificity. nih.govnih.gov

The following table provides an overview of common analytical techniques that could be applied to the environmental monitoring of this compound.

| Analytical Technique | Principle | Applicability for this compound | Typical Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High, due to expected volatility. | Mass Spectrometry (MS), Electron Capture Detector (ECD) |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Moderate to High, depending on polarity. | Mass Spectrometry (MS), UV-Vis Diode Array Detector (DAD) |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | High-resolution separation with highly selective and sensitive detection. | Very High, for trace-level analysis in complex matrices. | Triple Quadrupole or Ion Trap Mass Spectrometer |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile or thermally labile compounds with sensitive detection. | High, particularly for analysis in aqueous samples. | Triple Quadrupole or Time-of-Flight Mass Spectrometer |

Extraction and Preconcentration Techniques for Trace Analysis (e.g., Purge-and-Trap, SPE)

The effective analysis of trace concentrations of this compound from environmental samples hinges on the initial steps of extraction and preconcentration. These steps isolate the target analyte from the sample matrix and concentrate it to a level amenable to instrumental detection. The choice of technique is primarily dictated by the compound's physicochemical properties, particularly its volatility and polarity, as well as the nature of the sample matrix.

Purge-and-Trap (P&T)

For volatile organic compounds (VOCs) like this compound in aqueous samples, purge-and-trap is a widely adopted and highly effective technique. researchgate.netclu-in.org This dynamic headspace method involves bubbling an inert gas (the purge gas, typically helium or nitrogen) through a water sample. epa.gov Volatile compounds are partitioned from the aqueous phase into the gas phase and are then swept onto a sorbent trap. clu-in.org The trap is subsequently heated rapidly, and the desorbed analytes are backflushed with carrier gas into a gas chromatograph (GC) for separation and detection. raykolgroup.com

The efficiency of the P&T process is influenced by several factors, including purge gas flow rate, purge time, and sample temperature. epa.gov For compounds like dichlorobenzotrifluorides, methods based on U.S. Environmental Protection Agency (EPA) protocols, such as EPA Method 5030B for aqueous samples, provide a standardized framework. epa.gov Research on other volatile benzotrifluoride derivatives, such as 2,4-dichlorobenzotrifluoride (B41404) and 3,4-dichlorobenzotrifluoride, has demonstrated the successful application of P&T for their extraction from groundwater. researchgate.net These studies confirm that the volatility of the dichlorinated benzotrifluoride structure is well-suited for this technique.

The key advantages of the purge-and-trap technique are its high sensitivity for volatile compounds, complete automation, and the elimination of extraction solvents. researchgate.net

Table 1: Typical Purge-and-Trap Operating Parameters for Volatile Benzotrifluoride Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Sample Volume | 5 - 25 mL | Standard sample size for analysis. |

| Purge Gas | Helium or Nitrogen | Inert gas to strip volatiles from the sample matrix. |

| Purge Flow Rate | 25 - 40 mL/min | Optimized to efficiently remove volatiles without excessive foaming. epa.gov |

| Purge Time | 11 min (standard) | Ensures complete transfer of analytes from sample to trap. epa.gov |

| Trap Sorbent | Multi-sorbent (e.g., Tenax/silica gel/carbon) | Effectively retains a wide range of volatile compounds. |

| Desorption Temperature | 180 - 250 °C | Rapidly releases trapped analytes for GC injection. |

| Desorption Time | 0.5 - 2 min | Ensures sharp injection peak shape for good chromatography. |

Solid-Phase Extraction (SPE)

While P&T is ideal for volatile compounds, related benzotrifluoride derivatives that are less volatile or are present in more complex matrices may be better suited for Solid-Phase Extraction (SPE). researchgate.net SPE is a sample preparation process that separates dissolved or suspended compounds from a liquid mixture based on their physical and chemical properties. eurofins.com In this technique, a water sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Target analytes are retained on the sorbent while the bulk of the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate solvent. eurofins.com

The choice of sorbent is critical for effective extraction. For moderately nonpolar compounds like halogenated benzotrifluorides, reversed-phase sorbents such as C18 (octadecylsilane) or polymeric sorbents (e.g., styrene-divinylbenzene) are commonly used. labrulez.com Research on other chlorinated and nitrated benzotrifluoride derivatives has successfully employed automated SPE systems for extraction from groundwater, highlighting the technique's utility for this class of compounds. researchgate.net

SPE offers the advantages of high recovery rates, high enrichment factors, reduced solvent consumption compared to traditional liquid-liquid extraction, and the ability to process larger sample volumes. raykolgroup.comnih.gov

Quantification of Benzotrifluoride Derivatives in Environmental Matrices

Following extraction and preconcentration, quantification is typically performed using gas chromatography coupled with a mass spectrometer (GC-MS). This combination provides excellent separation of complex mixtures and highly selective and sensitive detection.

Research on various benzotrifluoride derivatives in groundwater has established robust analytical methods for their quantification. researchgate.net For volatile compounds like 2,4-dichlorobenzotrifluoride and 3,4-dichlorobenzotrifluoride, analysis via P&T-GC-MS has achieved low detection limits, demonstrating the method's suitability for trace environmental monitoring. researchgate.net The analytical separations are performed on a capillary GC column, which separates compounds based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects the eluted compounds, providing both qualitative identification based on the mass spectrum and quantitative data based on signal intensity.

Studies have shown that for a range of volatile and semi-volatile benzotrifluorides, these methods exhibit good linearity, with determination coefficients often exceeding 0.99. researchgate.netresearchgate.net The precision of the methods is also high, with relative standard deviations (RSDs) for repeated measurements typically falling below 15%. researchgate.netresearchgate.net The limits of detection (LOD) achieved for dichlorobenzotrifluorides in groundwater have been reported in the low nanogram-per-liter (ng/L) range, specifically between 0.002 and 0.005 µg/L (2-5 ng/L). researchgate.net This level of sensitivity is essential for detecting the compound at environmentally relevant concentrations that may result from industrial activities or improper waste disposal. researchgate.net

Table 2: Performance Characteristics for the Analysis of Dichlorobenzotrifluoride Isomers in Water

| Analytical Parameter | Technique | Reported Value | Reference |

|---|---|---|---|

| Linearity (R²) | P&T-GC-MS | > 0.99 | researchgate.netresearchgate.net |

| Limit of Detection (LOD) | P&T-GC-MS | 0.002 - 0.005 µg/L | researchgate.net |

| Intra-day Repeatability (RSD) | P&T-GC-MS | 8 - 16% (at low concentration) | researchgate.net |

| Intra-day Repeatability (RSD) | P&T-GC-MS | 4 - 6% (at high concentration) | researchgate.net |

| Typical Matrices | P&T-GC-MS / SPE-GC-MS | Groundwater, Surface Water | researchgate.net |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes for Halogenated Benzotrifluorides

The synthesis of halogenated aromatic compounds has traditionally relied on methods that can be environmentally problematic. taylorfrancis.com Future research is increasingly directed towards the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. jetir.org For 4,5-Dichloro-2-fluorobenzotrifluoride, this involves moving away from classical halogenation methods towards more elegant and sustainable strategies. dovepress.comtaylorfrancis.com

One promising area is the use of late-stage C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. rsc.orgrsc.org Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct introduction of halogen atoms onto aromatic rings with high selectivity. researchgate.netresearchgate.net Research in this area aims to identify catalysts that can selectively functionalize specific C-H bonds on the benzotrifluoride (B45747) core, even in the presence of multiple halogen substituents.

The table below outlines a comparison between traditional and emerging greener synthetic approaches applicable to halogenated benzotrifluorides.

| Feature | Traditional Synthesis (e.g., Sandmeyer Reaction) | Greener Synthetic Routes (e.g., C-H Functionalization) |

| Starting Materials | Often requires pre-functionalized anilines | Utilizes unactivated aromatic compounds |

| Reagents | Can involve harsh reagents and produce significant waste | Employs catalytic amounts of transition metals and safer oxidants |

| Atom Economy | Generally lower due to the use of stoichiometric reagents | Higher, as it avoids the installation and removal of directing groups |

| Environmental Impact | Higher potential for hazardous byproducts and waste streams | Reduced environmental footprint due to milder conditions and less waste |

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of the C-F bonds in the trifluoromethyl group of this compound presents both a challenge and an opportunity. While the C-F bond is one of the strongest in organic chemistry, its selective activation and transformation can lead to the synthesis of novel and valuable compounds. dovepress.comtcichemicals.com Future research will focus on the discovery of novel catalytic systems capable of such selective transformations. researchgate.net

Transition-metal catalysis is a key area of exploration, with studies focusing on the development of catalysts that can selectively cleave a single C-F bond in a trifluoromethyl group. beilstein-journals.orgacs.org This would open up new avenues for the synthesis of difunctionalized and monofunctionalized benzotrifluoride derivatives. Furthermore, copper-catalyzed C-H fluorination/functionalization sequences are being investigated to introduce additional functional groups to the aromatic ring. acs.org

The following table summarizes different catalytic approaches for the transformation of fluorinated aromatic compounds.

| Catalytic System | Transformation | Potential Application for this compound |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Functionalization of the aromatic ring at the chloro- or fluoro- positions. |

| Copper-based catalysts | C-H fluorination and amination | Introduction of additional fluorine or nitrogen-containing functional groups. acs.org |

| Rhodium and Ruthenium catalysts | Directed C-H functionalization | Selective introduction of functional groups at positions ortho to existing substituents. |

| Photoredox catalysis | Radical-mediated transformations | Novel C-F bond functionalization pathways under mild conditions. |

Advanced Computational Predictions for Designing New Derivatives with Tailored Reactivity

Computational chemistry is becoming an indispensable tool in the design and development of new molecules. acs.org For this compound, advanced computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications. nih.gov Time-dependent density functional theory (TD-DFT) can be used to predict the absorption and emission properties of new derivatives, guiding the synthesis of novel fluorophores. clemson.edu

"Perturbative fluorine scanning" is a computational approach that uses free-energy perturbation to predict the binding affinity of fluorinated analogues to biological targets. nih.gov This could be instrumental in designing derivatives of this compound for applications in medicinal chemistry. Furthermore, computational modeling can help in understanding reaction mechanisms and predicting the regioselectivity of catalytic transformations, thereby accelerating the development of new synthetic methods. chemrxiv.org

The table below highlights the application of various computational methods in the study of fluorinated molecules.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Predicting reactivity and guiding the design of new synthetic routes. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules over time to understand conformational changes and interactions. | Investigating interactions with biological macromolecules or materials surfaces. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments, such as enzyme active sites. | Designing enzyme inhibitors or probes based on the benzotrifluoride scaffold. |

| Free-Energy Perturbation (FEP) | Calculating the relative binding affinities of a series of related ligands to a protein. | Guiding the optimization of derivatives for improved biological activity. nih.gov |

Interdisciplinary Research in Sustainable Fluorine Chemistry

The future of fluorine chemistry, and specifically the research surrounding this compound, lies in interdisciplinary collaboration. nih.gov The development of sustainable technologies requires input from chemists, chemical engineers, toxicologists, and environmental scientists to ensure that new processes and products are not only efficient but also safe and environmentally benign. berkeley.edu

"Green fluorine chemistry" is an emerging field that integrates the principles of green chemistry with the synthesis and application of organofluorine compounds. dovepress.comresearchgate.net This interdisciplinary approach will be crucial for developing the next generation of fluorinated materials and pharmaceuticals based on scaffolds like this compound. nih.gov Such collaborations will facilitate a holistic approach to technology development, considering the entire life cycle of a chemical product, from its synthesis to its ultimate fate in the environment. berkeley.edu

Q & A

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-fluorobenzotrifluoride in laboratory settings?

The synthesis typically involves halogenation and fluorination of aromatic precursors. A common approach is reacting chlorinated aromatic intermediates with fluorinating agents (e.g., KF or HF) under catalytic conditions. For example, analogous fluorination reactions for related compounds use catalysts like phase-transfer catalysts or metal fluorides at 80–120°C, followed by purification via fractional distillation or column chromatography to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorine and proton environments (e.g., chemical shifts for -CF groups at ~110–120 ppm in NMR) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M] at m/z 268.97) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities (<0.5% threshold) .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from moisture and oxidizers.

- Follow waste disposal guidelines for halogenated organics (e.g., incineration with scrubbing) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of halogen substitution in derivatives of this compound?

Regioselectivity is controlled by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions.

- Catalysts : Lewis acids (e.g., AlCl) direct electrophilic substitution to meta/para positions.

- Temperature : Higher temperatures (100–150°C) promote thermodynamic control, favoring more stable isomers .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Standardized Protocols : Replicate experiments using identical solvents (e.g., toluene for solubility tests) and analytical methods.

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting points vs. capillary methods).

- Environmental Controls : Monitor humidity and oxygen levels during stability studies to avoid degradation artifacts .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- DFT Calculations : Use software like Gaussian or ORCA to model transition states for fluorination or substitution reactions.

- InChI/SMILES-Based Tools : Leverage PubChem data (InChIKey: XFOJZPTYJMXNKK-UHFFFAOYSA-N) to predict reactivity via cheminformatics platforms .

Q. What mechanistic insights explain the compound’s stability under oxidative vs. reductive conditions?

- Oxidative Stability : The electron-withdrawing -CF group stabilizes the aromatic ring against oxidation, as shown by minimal degradation in HO/acidic conditions .

- Reductive Instability : LiAlH reduces C-Cl bonds, forming dehalogenated byproducts; controlled reductions (e.g., catalytic hydrogenation) mitigate this .

Methodological Considerations

Q. Which analytical techniques are most effective for quantifying trace impurities in synthesized batches?

- GC-MS : Detects volatile impurities (e.g., residual solvents) with ppm-level sensitivity.

- ICP-OES : Quantifies metal catalysts (e.g., Pd, Al) to <1 ppm.

- HPLC-UV/ELSD : Resolves non-volatile impurities (e.g., isomers) using C18 columns and gradient elution .

Q. How to design experiments to study the environmental persistence of this compound?

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.

- Photolysis Tests : Use UV lamps (λ = 254–365 nm) to simulate sunlight-driven breakdown, analyzing products with HRMS .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s thermal decomposition pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.